Cas no 2228440-83-1 (5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one)

5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a specialized heterocyclic compound featuring an oxazolidinone core substituted with a chlorinated and trifluoromethylated phenyl group. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The presence of both chloro and trifluoromethyl groups contributes to its potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of antimicrobial or herbicidal agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s high purity and consistent performance underscore its utility in advanced synthetic applications.
5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one structure
2228440-83-1 structure
Product Name:5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
CAS No:2228440-83-1
MF:C10H7ClF3NO2
MW:265.616292238235
CID:6415508
PubChem ID:165632948
Update Time:2025-10-19

5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2228440-83-1
    • EN300-1942606
    • 5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
    • 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
    • Inchi: 1S/C10H7ClF3NO2/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-15-9(16)17-8/h1-3,8H,4H2,(H,15,16)
    • InChI Key: OIAUFVHFGWSANP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(F)(F)F)C=1)C1CNC(=O)O1

Computed Properties

  • Exact Mass: 265.0117406g/mol
  • Monoisotopic Mass: 265.0117406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3Ų

5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1942606-0.05g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
0.05g
$948.0 2023-06-03
Enamine
EN300-1942606-0.1g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
0.1g
$993.0 2023-06-03
Enamine
EN300-1942606-0.25g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
0.25g
$1038.0 2023-06-03
Enamine
EN300-1942606-0.5g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
0.5g
$1084.0 2023-06-03
Enamine
EN300-1942606-1.0g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
1g
$1129.0 2023-06-03
Enamine
EN300-1942606-2.5g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
2.5g
$2211.0 2023-06-03
Enamine
EN300-1942606-5.0g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
5g
$3273.0 2023-06-03
Enamine
EN300-1942606-10.0g
5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228440-83-1
10g
$4852.0 2023-06-03

Additional information on 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Introduction to 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one (CAS No. 2228440-83-1)

5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one (CAS No. 2228440-83-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This heterocyclic compound features a trifluoromethyl group and a chloro substituent on a phenyl ring, which are known to enhance the metabolic stability and binding affinity of molecules. The presence of an oxazolidinone core suggests potential applications in drug design, particularly in the development of bioactive molecules that can interact with biological targets.

The structural characteristics of 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one make it an intriguing candidate for further investigation. The trifluoromethyl group is a well-documented pharmacophore that can improve the lipophilicity and binding interactions of drug candidates. In contrast, the chloro substituent can modulate electronic properties and influence receptor binding. These features collectively contribute to the compound's potential as a building block for novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer and inflammation. The oxazolidinone scaffold is particularly noteworthy due to its ability to engage with various biological targets, including enzymes and receptors. This versatility has led to its exploration in multiple therapeutic areas. For instance, studies have demonstrated that oxazolidinone derivatives can exhibit inhibitory activity against kinases and other enzymes involved in cellular signaling pathways.

The synthesis of 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining its structural complexity. The introduction of the trifluoromethyl group and the chloro substituent requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently.

The pharmacological profile of 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been the subject of several preclinical studies. These investigations have revealed promising interactions with biological targets relevant to therapeutic intervention. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression. Additionally, its ability to modulate inflammatory pathways has been explored, indicating potential applications in treating chronic inflammatory conditions.

The< strong > trifluoromethyl group in particular has been shown to enhance the pharmacokinetic properties of drug candidates by increasing metabolic stability and lipophilicity. This feature is crucial for ensuring that a drug remains active within the body long enough to exert its therapeutic effect. Similarly, the presence of the chloro

In conclusion, 5-[4-Chloro-2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features, including the trifluoromethyl ,< strong > chloro ,and oxazolidinone scaffold, make it an attractive scaffold for further medicinal chemistry exploration. Ongoing research aims to fully elucidate its pharmacological potential and develop novel therapeutic agents based on this scaffold.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd